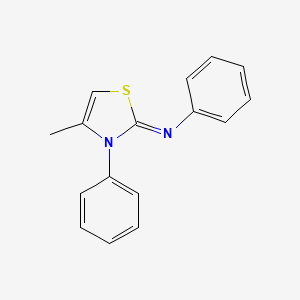

2-(Fenilamino)-4-metil-N-feniltiazol-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine is a chemical compound with the linear formula C21H17N3S . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Thiazoles, which include this compound, are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Molecular Structure Analysis

Thiazoles, including 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine, have a planar ring structure. Their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical And Chemical Properties Analysis

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine has a molecular weight of 343.454 . Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mecanismo De Acción

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which may be key to its interaction with biological targets.

Biochemical Pathways

Thiazole compounds can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole compounds in various solvents may suggest that their action could be influenced by the solvent environment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MDPT has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a high yield. MDPT is also stable under normal laboratory conditions, making it suitable for long-term storage. However, there are also some limitations to using MDPT in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, MDPT has not been extensively studied in humans, so its safety and efficacy are not well-established.

Direcciones Futuras

There are several future directions for research on MDPT. One area of interest is its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is its potential as a fluorescent probe for detecting metal ions in biological samples. Further studies are needed to elucidate the mechanism of action of MDPT and to determine its safety and efficacy in humans.

Métodos De Síntesis

The synthesis of MDPT involves the reaction of 2-amino-4-methylthiazole with diphenylamine in the presence of a dehydrating agent, such as phosphorus oxychloride. The resulting product is then purified using various chromatographic techniques, such as column chromatography or recrystallization. The purity and yield of the synthesized MDPT can be determined using analytical techniques, such as nuclear magnetic resonance spectroscopy or mass spectrometry.

Aplicaciones Científicas De Investigación

Propiedades antioxidantes

Los tiazoles han sido investigados por su potencial antioxidante. Los investigadores han explorado derivados relacionados con el andamiaje de tiazol como posibles antioxidantes. Estos compuestos desempeñan un papel crucial en la neutralización de los radicales libres nocivos, que pueden contribuir al estrés oxidativo y diversas enfermedades .

Efectos analgésicos y antiinflamatorios

Los tiazoles han mostrado promesa como agentes analgésicos y antiinflamatorios. Aunque los estudios específicos sobre 2-(Fenilamino)-4-metil-N-feniltiazol-3-amina son limitados, la clase más amplia de derivados de tiazol ha demostrado actividad antiinflamatoria en modelos experimentales .

Actividad antimicrobiana y antifúngica

Los tiazoles exhiben propiedades antimicrobianas y antifúngicas. Si bien This compound en sí mismo puede no ser estudiado ampliamente, los compuestos relacionados con el tiazol se han explorado por su eficacia contra patógenos microbianos .

Potencial antiviral

Aunque los estudios directos sobre This compound son escasos, los tiazoles han sido investigados como posibles agentes antivirales. Su capacidad para inhibir los mecanismos de replicación y entrada viral los convierte en candidatos interesantes para futuras investigaciones .

Efectos neuroprotectores

Los tiazoles, incluidos los derivados de This compound, se han estudiado por sus propiedades neuroprotectoras. Estos compuestos pueden desempeñar un papel en la preservación de la salud neuronal y la prevención de las enfermedades neurodegenerativas .

Actividad antitumoral y citotóxica

Los tiazoles han mostrado promesa como agentes antitumorales y citotóxicos. Si bien los datos específicos sobre This compound son limitados, los derivados relacionados con el tiazol se han evaluado por sus efectos en las líneas celulares tumorales. En particular, algunos compuestos demostraron una potente citotoxicidad contra las células cancerosas .

Análisis Bioquímico

Biochemical Properties

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in oxidative stress responses, where 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine acts as an antioxidant, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage . Additionally, this compound has been shown to inhibit certain proteases, thereby modulating protein degradation pathways . These interactions highlight the compound’s potential in therapeutic applications, particularly in diseases where oxidative stress and protease activity are implicated.

Cellular Effects

The effects of 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial function . Furthermore, 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . By modulating these pathways, the compound can inhibit tumor growth and enhance the efficacy of existing cancer therapies.

Molecular Mechanism

At the molecular level, 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine exerts its effects through several mechanisms. It binds to specific sites on target proteins, altering their conformation and activity . For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis . Additionally, 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underpin the compound’s diverse biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and effects of 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine over time have been studied extensively in laboratory settings. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its activity can diminish over time due to gradual oxidation and interaction with other cellular components. Long-term studies have shown that continuous exposure to 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine can lead to adaptive cellular responses, such as upregulation of antioxidant defenses and changes in metabolic activity . These findings are crucial for understanding the compound’s long-term effects and optimizing its therapeutic use.

Dosage Effects in Animal Models

In animal models, the effects of 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine vary with dosage. At low doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxicity, manifesting as liver and kidney damage, and impairing normal physiological functions . These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a significant role in these metabolic processes, converting the compound into more water-soluble metabolites for excretion . The compound’s metabolism can influence its bioavailability and efficacy, making it essential to understand these pathways for effective drug development.

Transport and Distribution

The transport and distribution of 4-methyl-N,3-diphenyl-1,3-thiazol-2-imine within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can localize to different cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its distribution is influenced by factors such as lipid solubility and the presence of specific transport proteins that facilitate its movement across cellular membranes . Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic delivery.

Subcellular Localization

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine exhibits specific subcellular localization patterns that are critical for its activity . It can accumulate in the mitochondria, where it exerts its antioxidant effects and modulates mitochondrial function . Additionally, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to influence gene expression . These localization patterns are determined by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic potential.

Propiedades

IUPAC Name |

4-methyl-N,3-diphenyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-13-12-19-16(17-14-8-4-2-5-9-14)18(13)15-10-6-3-7-11-15/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZFBFUGJVVJQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)

![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)

![N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2395343.png)

![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)

![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)

![N-(4-fluorophenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2395354.png)